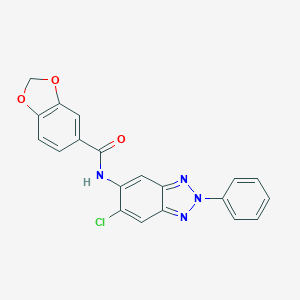
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research due to its unique properties. CMDB is a member of the benzamide family and has a molecular weight of 295.79 g/mol.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is based on its ability to selectively bind to TRPM8 channels and inhibit their activity. TRPM8 channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into the cell. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide binds to the pore region of TRPM8 channels and prevents the influx of calcium ions, thereby inhibiting their activity.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In neurons, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to reduce pain sensation and improve thermoregulation. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its selectivity towards TRPM8 channels, which makes it a valuable tool for studying the role of TRPM8 in various biological processes. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has a high potency and can be used at low concentrations, which reduces the risk of off-target effects. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its low solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide in scientific research. One potential application is its use as a therapeutic agent for the treatment of TRPM8-related diseases such as cancer and pain disorders. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be used as a tool to study the role of TRPM8 in other physiological processes such as thermoregulation and inflammation. Finally, the development of new analogs of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide with improved solubility and potency can further enhance its usefulness as a research tool.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be achieved through a multistep process that involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate compound is then reacted with 2,4-dimethylaniline in the presence of a base to form N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide. The final product is purified through recrystallization to obtain a high purity compound.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most important applications of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its use as a selective TRPM8 antagonist. TRPM8 is a member of the transient receptor potential ion channel family and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit TRPM8 activity, making it a valuable tool for studying the role of TRPM8 in these processes.
特性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO/c1-10-4-7-14(12(3)8-10)16(19)18-13-6-5-11(2)15(17)9-13/h4-9H,1-3H3,(H,18,19) |
InChIキー |
PAOHCFFDFRVWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)